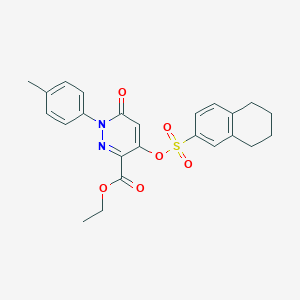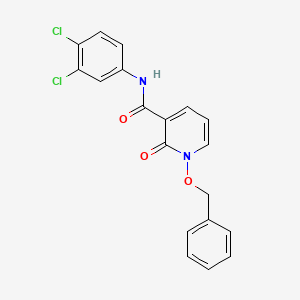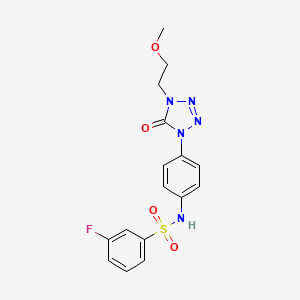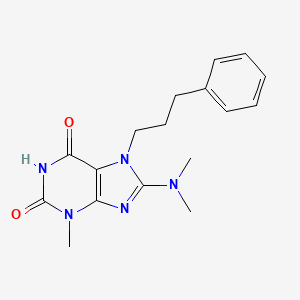![molecular formula C10H14N2OS B2666755 [4-(Propan-2-yloxy)phenyl]thiourea CAS No. 420120-01-0](/img/structure/B2666755.png)
[4-(Propan-2-yloxy)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(Propan-2-yloxy)phenyl]thiourea” is a chemical compound with the IUPAC name N-(4-isopropoxyphenyl)thiourea . It has a molecular weight of 210.3 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of thiourea derivatives, such as “this compound”, often involves a condensation reaction between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C10H14N2OS . The InChI code for this compound is 1S/C10H14N2OS/c1-7(2)13-9-5-3-8(4-6-9)12-10(11)14/h3-7H,1-2H3,(H3,11,12,14) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Taste Sensitivity and Food Preference
Thioureas such as 6-n-Propylthiouracil (PROP) have been explored for their genetic markers in taste, implicating their role in food preference and dietary habits. This research reveals the chemical group N-C=S, responsible for the bitter taste characteristic of thioureas, suggesting implications for taste perception and food selection (Tepper, 1998).
Intraocular Pressure-Lowering Agents
Thiourea derivatives have shown promise as carbonic anhydrase inhibitors, with applications as topical intraocular pressure-lowering agents for glaucoma treatment. These compounds, specifically sulfonamide-based thioureas, have demonstrated potent inhibitory effects against carbonic anhydrase isozymes, offering potential as novel antiglaucoma drugs devoid of major ocular side effects (Casini et al., 2000).
Neuroprotective Agents
Thiourea derivatives have been investigated for their neuroprotective properties, as demonstrated by 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU), which prevented neurotoxic actions of 6-hydroxydopamine, a compound used in models of Parkinson's disease. This indicates a potential avenue for therapeutic applications in neuroprotection (Cohen et al., 1975).
Anti-Tuberculosis Drugs
Isoxyl, a thiourea drug, has been identified for its unique mechanism of action against Mycobacterium tuberculosis, suggesting its role in inhibiting fatty acid synthesis pathways critical for the bacterium's survival. This positions thiourea derivatives as candidates for further development in tuberculosis treatment (Phetsuksiri et al., 2003).
Zebrafish Development Studies
Thioureas, such as phenothiourea, have been used in zebrafish development studies to inhibit pigmentation and facilitate visualization. However, their effects on retinoic acid and insulin-like growth factor signaling pathways highlight the importance of cautious use in developmental biology research (Bohnsack et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
(4-propan-2-yloxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-7(2)13-9-5-3-8(4-6-9)12-10(11)14/h3-7H,1-2H3,(H3,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOHIBCWZCPLRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2666675.png)



![6-butyl-3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2666682.png)

![N-(4-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666685.png)
![5-(5-Bromopyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2666686.png)
![6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2666687.png)




